

Spectroscopic Profile of 3-Chloro-4-ethoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-ethoxybenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-4-ethoxybenzoic acid**, a valuable building block in organic synthesis and pharmaceutical development. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-Chloro-4-ethoxybenzoic acid**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.98	d	1H	H-2
~7.89	dd	1H	H-6
~6.95	d	1H	H-5
~4.15	q	2H	-OCH ₂ CH ₃
~1.48	t	3H	-OCH ₂ CH ₃
~11.5 (broad)	s	1H	-COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~170.0	C=O
~159.0	C-4
~132.5	C-6
~130.0	C-2
~124.0	C-1
~122.5	C-3
~112.0	C-5
~64.5	-OCH ₂ CH ₃
~14.5	-OCH ₂ CH ₃

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~2980, ~2940	Medium	C-H stretch (Aliphatic)
~1680-1710	Strong	C=O stretch (Carboxylic acid dimer) ^{[1][2][3][4]}
~1600, ~1500	Medium-Strong	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Aryl ether)
~1200	Strong	C-O stretch (Carboxylic acid)
~800	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
200/202	High	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
183/185	Medium	[M-OH] ⁺
172/174	Medium	[M-C ₂ H ₄] ⁺
155/157	High	[M-OC ₂ H ₅] ⁺
127/129	Medium	[M-CO ₂ H - C ₂ H ₄] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **3-Chloro-4-ethoxybenzoic acid** (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated chloroform (CDCl_3) with 0.03% tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pasteur pipette
- Vial

Procedure:

- Accurately weigh the sample and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently agitate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution into an NMR tube.
- Carefully place the NMR tube into the spinner turbine and adjust the depth using a gauge.
- Insert the sample into the NMR spectrometer.
- Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. Standard acquisition parameters for a 500 MHz spectrometer are typically used.
- Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **3-Chloro-4-ethoxybenzoic acid** (~1-2 mg)
- Potassium bromide (KBr), IR grade (~100-200 mg)
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure:

- Gently grind the KBr in an agate mortar to a fine powder.
- Add the **3-Chloro-4-ethoxybenzoic acid** sample to the mortar.
- Thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.
- Transfer a portion of the mixture to the pellet press die.
- Apply pressure to the die using a hydraulic press to form a transparent or translucent KBr pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **3-Chloro-4-ethoxybenzoic acid** (~1 mg)

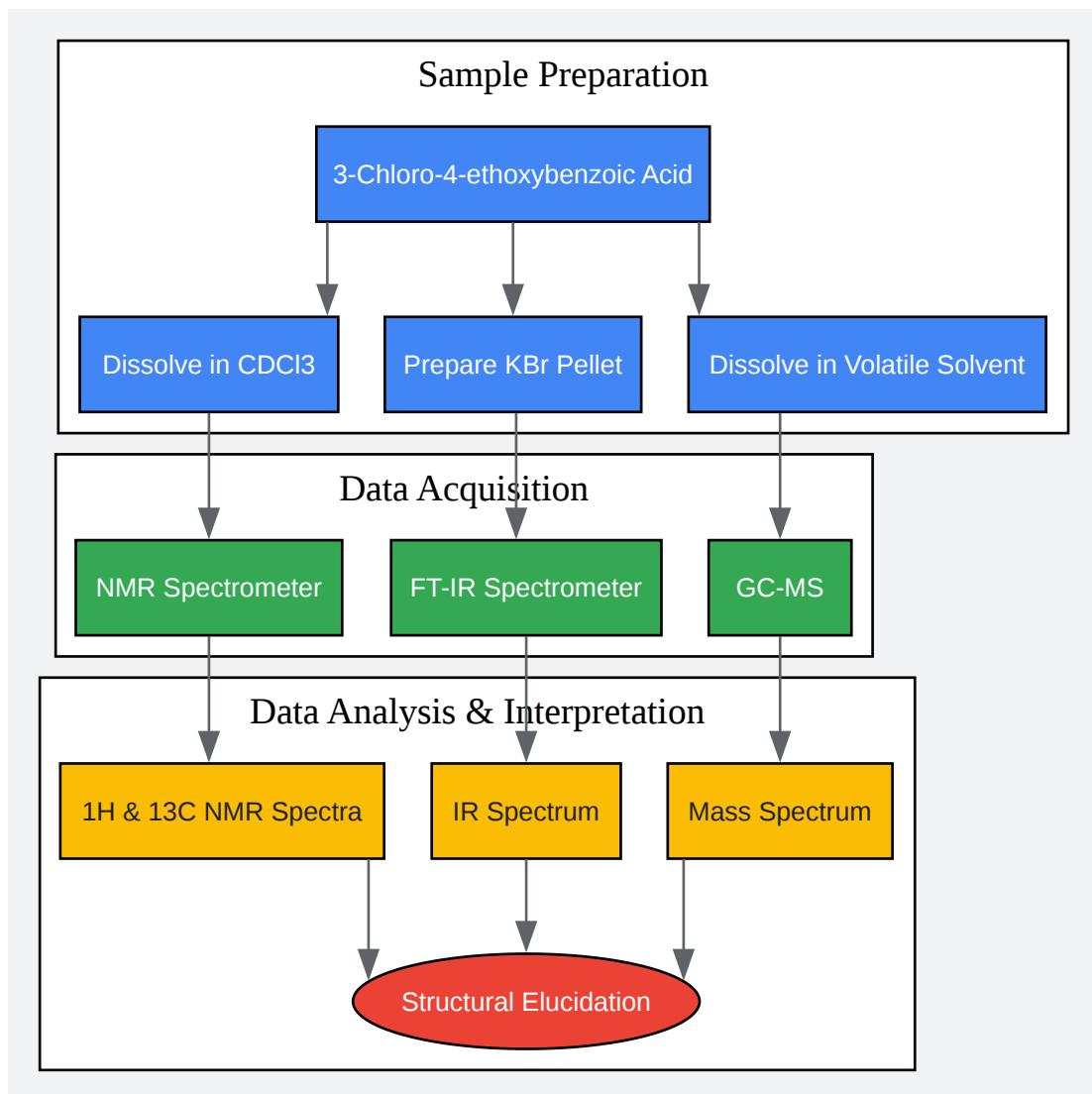
- Volatile organic solvent (e.g., methanol or dichloromethane)
- Vial
- Microsyringe
- Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

- Prepare a dilute solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable volatile solvent.
- For GC-MS analysis, derivatization with a silylating agent may be performed to increase volatility, though direct injection may also be possible.
- Set the GC-MS instrument parameters. Typical conditions include an injector temperature of 250°C and an EI source energy of 70 eV.
- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- The sample is separated on the GC column and subsequently introduced into the mass spectrometer.
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
- Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Chloro-4-ethoxybenzoic acid**.



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Caption: General workflow for spectroscopic analysis of **3-Chloro-4-ethoxybenzoic acid**.

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